Home > Products > Screening Compounds P3451 > 5-HT3 antagonist 1
5-HT3 antagonist 1 - 129294-09-3

5-HT3 antagonist 1

Catalog Number: EVT-255470
CAS Number: 129294-09-3
Molecular Formula: C₂₂H₂₇N₅O
Molecular Weight: 377.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-HT3 antagonist 1 is a potent and selective antagonist of serotonin 3 (5-HT3) receptor.
Classification and Sources

5-HT3 antagonist 1 is categorized under quinazoline derivatives. Its synthesis and biological activity have been explored in various studies, highlighting its potential as a high-affinity ligand for the 5-HT3 receptor. The compound's structure and activity have been characterized through structure-activity relationship studies, which assess how modifications to its chemical structure affect its binding affinity and efficacy at the receptor.

Synthesis Analysis

The synthesis of 5-HT3 antagonist 1 involves several key steps:

  1. Starting Materials: The synthesis typically begins with readily available quinazoline derivatives.
  2. Reagents and Conditions: Various reagents, such as chloromethyl amines or cyclic amines, are utilized to introduce functional groups necessary for receptor binding. The reaction conditions often include specific temperatures and solvents that facilitate the formation of desired intermediates.
  3. Purification: Post-synthesis, the compounds are purified using techniques like column chromatography to isolate the target compound from by-products.

For example, a study detailed the synthesis of a series of quinazoline compounds where specific modifications led to increased affinity for the 5-HT3 receptor, demonstrating the importance of structural variations in achieving desired pharmacological properties .

Molecular Structure Analysis

The molecular structure of 5-HT3 antagonist 1 can be analyzed based on its core quinazoline framework:

  • Core Structure: The quinazoline ring system is known for its ability to interact with the 5-HT3 receptor due to its planar structure and ability to engage in π-π stacking interactions.
  • Functional Groups: Key functional groups attached to the quinazoline ring enhance binding affinity. For instance, basic nitrogen atoms are crucial for forming hydrogen bonds with amino acid residues within the receptor's binding site.
  • Conformational Flexibility: The presence of substituents can introduce conformational flexibility, which may impact how well the compound fits into the receptor binding pocket.

Data from crystallographic studies may reveal precise interactions between the ligand and receptor, providing insights into how structural features influence binding .

Chemical Reactions Analysis

The chemical reactions involving 5-HT3 antagonist 1 primarily focus on:

  1. Formation of Key Bonds: Reactions that lead to the formation of amine bonds or acyl linkages are critical in establishing the pharmacophore.
  2. Functionalization: Modifications such as alkylation or acylation can be performed to enhance receptor affinity or selectivity.
  3. Degradation Pathways: Understanding potential degradation pathways is essential for predicting metabolic stability and bioavailability.

These reactions are typically monitored using chromatographic techniques to ensure purity and yield throughout the synthesis process .

Mechanism of Action

The mechanism of action for 5-HT3 antagonist 1 involves:

  • Receptor Binding: The compound binds competitively to the 5-HT3 receptor, preventing serotonin from activating it. This inhibition is crucial in blocking the signaling pathways that lead to nausea and vomiting.
  • Ion Channel Modulation: By occupying the receptor's binding site, antagonist 1 alters ion flow through the channel, which is predominantly permeable to sodium and potassium ions. This modulation reduces excitatory neurotransmitter release associated with emesis .

Experimental data suggest that modifications in structure can significantly alter binding affinity and efficacy at different subtypes of the receptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-HT3 antagonist 1 include:

  • Molecular Weight: Typically around 300–400 g/mol depending on specific substitutions.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability can vary based on pH and temperature; thus, proper storage conditions are essential for maintaining efficacy.

These properties influence formulation strategies for oral or intravenous administration .

Applications

5-HT3 antagonist 1 has significant applications in:

  1. Clinical Use: Primarily used as an antiemetic in patients undergoing chemotherapy or experiencing postoperative nausea.
  2. Research Applications: Investigated for potential roles in treating other conditions such as anxiety disorders or irritable bowel syndrome due to its influence on serotonin pathways.
  3. Drug Development: Ongoing research aims to optimize its structure for improved efficacy and reduced side effects compared to existing therapies .
Introduction to 5-HT3 Receptor Antagonism

5-HT3 receptor antagonists represent a specialized class of pharmacological agents targeting the serotonin type 3 (5-HT3) receptor, a unique ligand-gated ion channel within the Cys-loop superfamily. Unlike other serotonin receptors that operate via G-protein-coupled mechanisms, the 5-HT3 receptor directly mediates cationic flux (Na+, K+, Ca²⁺) upon serotonin binding, enabling rapid neuronal depolarization [4] [5]. Antagonists competitively inhibit serotonin binding, thereby suppressing ion channel activation. This mechanism is clinically exploited to disrupt emetic signaling pathways and modulate gastrointestinal motility, though emerging research implicates these receptors in broader neurological functions, including anxiety, cognition, and pain processing [5] [9].

Historical Evolution of 5-HT3 Receptor Pharmacology

The foundational work began in 1957 when Gaddum and Picarelli first proposed distinct serotonin receptor subtypes. However, the 5-HT3 receptor remained pharmacologically enigmatic until the 1980s, when the emetic role of serotonin in chemotherapy-induced nausea was elucidated. This period saw the development of the first selective antagonists: MDL 72222 (1984) and ondansetron (1984), the latter becoming the inaugural FDA-approved agent in 1991 [3]. Key milestones include:

  • 1987–1988: Validation of ondansetron’s efficacy in animal models, confirming its antiemetic properties without dopamine receptor antagonism [3].
  • 1999: Cloning of the 5-HT3B subunit, revealing heteromeric receptor assembly and explaining biophysical variations in conductance and desensitization kinetics [2] [4].
  • 2003: Introduction of palonosetron, a second-generation antagonist with prolonged activity due to allosteric binding and positive cooperativity, enhancing efficacy against delayed-phase emesis [1] [3].

This trajectory underscores a shift from symptom management toward receptor-specific drug design informed by structural biology.

Classification of 5-HT3 Antagonists: Generational Development and Structural Diversity

5-HT3 antagonists are classified by generation and chemical structure, which dictate pharmacological profiles:

Generational Development

  • First-Generation: Ondansetron (carbazole derivative), granisetron (indazole), and dolasetron (indole). Characterized by short-to-moderate half-lives (3–9 hours) and primary efficacy against acute-phase emesis [1] [3].
  • Second-Generation: Palonosetron (isoquinoline) and ramosetron (benzimidazole; approved in Japan). Exhibit higher receptor affinity, extended half-lives (40 hours for palonosetron), and efficacy in delayed-phase emesis via prolonged receptor internalization and allosteric modulation [1] [3] [4].

Structural Diversity

Structural variations critically influence receptor binding kinetics and selectivity:

  • Ondansetron: Features a carbazole core, with binding reliant on interactions with Loop B (Trp⁺³) and Loop C (Tyr²³⁴) residues [4].
  • Palonosetron: The isoquinoline scaffold confers 100-fold higher affinity than ondansetron, attributed to hydrophobic interactions with the receptor’s complementary subunit [3] [4].
  • Ramosetron: A benzimidazole derivative with enhanced lipophilicity, facilitating CNS penetration and prolonged receptor occupancy [3].

Table 1: Structural and Pharmacological Classification of Key 5-HT3 Antagonists

CompoundChemical ClassReceptor Affinity (pKi)Half-Life (h)Key Clinical Distinction
OndansetronCarbazole8.33.9Gold standard for acute CINV
GranisetronIndazole8.99–11.6Transdermal delivery option
PalonosetronIsoquinoline10.540Efficacy in delayed CINV
RamosetronBenzimidazole11.25.8Approved for IBS-D in Asia

Role of 5-HT3 Receptors in Neurotransmission Pathways

5-HT3 receptors modulate neurotransmission in both peripheral and central pathways, influencing diverse physiological processes:

Peripheral Pathways

  • Gastrointestinal Tract: Serotonin release from enterochromaffin cells activates 5-HT3 receptors on vagal afferents, initiating emetic reflexes. Antagonists block this signaling, preventing nausea/vomiting induced by chemotherapy or radiation [1] [5].
  • Enteric Nervous System: Receptors regulate gut motility and secretion; antagonists like alosetron (restricted use) reduce diarrhea-predominant IBS symptoms by inhibiting colonic transit [3] [5].

Central Pathways

  • Chemoreceptor Trigger Zone (CTZ): Located in the area postrema (a circumventricular organ), 5-HT3 receptor activation relays emetic signals to the nucleus tractus solitarius. Antagonists suppress this pathway [1] [7].
  • Neurotransmitter Modulation: In the CNS, presynaptic 5-HT3 receptors enhance release of:
  • GABA and cholecystokinin (CCK) from interneurons in cortical/limbic regions, influencing anxiety and cognition [6] [9].
  • Dopamine in the striatum and nucleus accumbens, implicating 5-HT3 in reward pathways and addiction [6] [8].
  • Cardiorespiratory Control: In the brainstem, 5-HT3 receptors on cardiac vagal neurons (CVNs) mediate hypoxia-induced bradycardia. Antagonists attenuate this response, suggesting a role in autonomic stability [7].

Table 2: Key Neural Pathways Modulated by 5-HT3 Receptors

LocationPhysiological RoleEffect of AntagonismClinical Relevance
Vagal afferentsEmesis signalingBlock acute nausea/vomitingCINV/RINV management
Cortical interneuronsGABA/CCK releaseAnxiolysis, cognitive modulationAnxiety disorders (investigational)
Nucleus tractus solitariusIntegration of emetic signalsReduced vomiting reflexPONV prophylaxis
Cardiac vagal neurons (NA)Parasympathetic toneAttenuated bradycardia during hypoxiaAutonomic regulation

The spatial distribution of receptor subtypes further refines these effects. Homomeric (5-HT3A) receptors exhibit higher Ca²⁺ permeability, while heteromeric (5-HT3A/B) assemblies show reduced Ca²⁺ flux but enhanced conductance [2] [4]. Such distinctions may underlie pathway-specific drug effects.

Concluding Remarks

5-HT3 receptor antagonists exemplify rational drug design rooted in receptor pharmacology. Their evolution—from broad antiemetics to nuanced modulators of neurotransmission—highlights the interplay between structural chemistry, receptor dynamics, and neural circuitry. Future directions include targeting specific receptor subtypes (e.g., heteromeric assemblies) to refine therapeutic precision in neurological and gastrointestinal disorders [4] [9].

Properties

CAS Number

129294-09-3

Product Name

5-HT3 antagonist 1

IUPAC Name

N-[1-methyl-4-[(3-methylphenyl)methyl]-1,4-diazepan-6-yl]-1H-indazole-3-carboxamide

Molecular Formula

C₂₂H₂₇N₅O

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C22H27N5O/c1-16-6-5-7-17(12-16)13-27-11-10-26(2)14-18(15-27)23-22(28)21-19-8-3-4-9-20(19)24-25-21/h3-9,12,18H,10-11,13-15H2,1-2H3,(H,23,28)(H,24,25)

InChI Key

KDCVCMJTEQZMEL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2CCN(CC(C2)NC(=O)C3=NNC4=CC=CC=C43)C

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC(C2)NC(=O)C3=NNC4=CC=CC=C43)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.